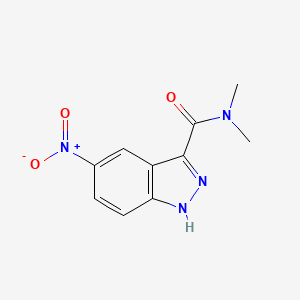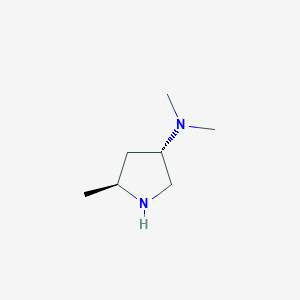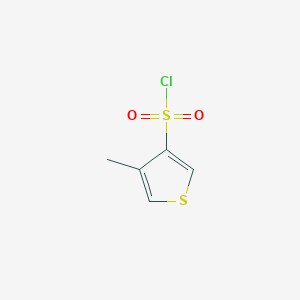
Methyl 2-(2-bromo-4-chlorophenoxy)acetate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Methyl 2-(2-bromo-4-chlorophenoxy)acetate is an organic compound with a complex structure. It is known for its unique chemical properties and potential applications in various fields, including chemistry, biology, medicine, and industry. This compound is characterized by the presence of bromine and chlorine atoms attached to a phenoxy group, which is further connected to an acetic acid moiety through a methyl ester linkage.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of acetic acid, 2-(2-bromo-4-chlorophenoxy)-, methyl ester typically involves the esterification of 2-(2-bromo-4-chlorophenoxy)acetic acid with methanol. The reaction is usually catalyzed by an acid catalyst such as sulfuric acid or hydrochloric acid. The process involves heating the reactants under reflux conditions to facilitate the esterification reaction.
Industrial Production Methods
In an industrial setting, the production of this compound may involve more advanced techniques such as continuous flow reactors to ensure higher yields and purity. The use of automated systems allows for precise control over reaction conditions, including temperature, pressure, and reactant concentrations, leading to efficient large-scale production.
化学反応の分析
Types of Reactions
Methyl 2-(2-bromo-4-chlorophenoxy)acetate undergoes various chemical reactions, including:
Substitution Reactions: The bromine and chlorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Hydrolysis: The ester linkage can be hydrolyzed to yield the corresponding carboxylic acid and methanol.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although these are less common.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium hydroxide in aqueous or alcoholic solutions are commonly used.
Hydrolysis: Acidic or basic conditions can be employed, with reagents like hydrochloric acid or sodium hydroxide.
Oxidation and Reduction: Oxidizing agents like potassium permanganate or reducing agents like lithium aluminum hydride may be used.
Major Products Formed
Substitution Reactions: Products depend on the substituents introduced.
Hydrolysis: The major products are 2-(2-bromo-4-chlorophenoxy)acetic acid and methanol.
Oxidation and Reduction: Products vary based on the specific reaction conditions and reagents used.
科学的研究の応用
Methyl 2-(2-bromo-4-chlorophenoxy)acetate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new pharmaceuticals.
Industry: Utilized in the production of agrochemicals, dyes, and other industrial chemicals.
作用機序
The mechanism of action of acetic acid, 2-(2-bromo-4-chlorophenoxy)-, methyl ester involves its interaction with specific molecular targets. The presence of bromine and chlorine atoms enhances its reactivity, allowing it to interact with various biological molecules. The compound may inhibit or activate specific enzymes or receptors, leading to its observed biological effects. The exact molecular pathways involved depend on the specific application and context of use.
類似化合物との比較
Similar Compounds
2-(2-bromo-4-chlorophenoxy)acetic acid: The parent compound, differing only by the presence of a carboxylic acid group instead of a methyl ester.
Phenoxyacetic acid derivatives: Compounds with similar phenoxyacetic acid structures but different substituents on the phenyl ring.
Uniqueness
Methyl 2-(2-bromo-4-chlorophenoxy)acetate is unique due to the combination of bromine and chlorine atoms on the phenoxy group, which imparts distinct chemical properties and reactivity. This uniqueness makes it valuable for specific applications where these properties are advantageous.
特性
分子式 |
C9H8BrClO3 |
|---|---|
分子量 |
279.51 g/mol |
IUPAC名 |
methyl 2-(2-bromo-4-chlorophenoxy)acetate |
InChI |
InChI=1S/C9H8BrClO3/c1-13-9(12)5-14-8-3-2-6(11)4-7(8)10/h2-4H,5H2,1H3 |
InChIキー |
IUNGZYAGGYMMEL-UHFFFAOYSA-N |
正規SMILES |
COC(=O)COC1=C(C=C(C=C1)Cl)Br |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。







![tert-butyl 6-bromo-1H-pyrazolo[4,3-b]pyridine-1-carboxylate](/img/structure/B8717042.png)



![[(2-Phenylethyl)amino]acetonitrile](/img/structure/B8717064.png)

![1-(2-(Piperazin-1-YL)ethyl)-1,3-dihydro-2H-benzo[D]imidazol-2-one](/img/structure/B8717077.png)


